molecular formula C11H13BrO3 B13801429 5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole CAS No. 5457-88-5

5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole

Cat. No.: B13801429
CAS No.: 5457-88-5
M. Wt: 273.12 g/mol
InChI Key: JQJJDOUHCWKQHF-UHFFFAOYSA-N
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Description

5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole is a substituted benzodioxole characterized by a 2-bromo-1-methoxypropyl group at the 5-position of the benzene ring. The benzodioxole scaffold (C₇H₆O₂) is a bicyclic structure comprising fused benzene and dioxole rings.

Properties

CAS No.

5457-88-5

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

5-(2-bromo-1-methoxypropyl)-1,3-benzodioxole

InChI

InChI=1S/C11H13BrO3/c1-7(12)11(13-2)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,11H,6H2,1-2H3

InChI Key

JQJJDOUHCWKQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves a two-step approach:

  • Step 1: Functionalization of the 1,3-benzodioxole ring at the 5-position with a suitable alkylating agent bearing a bromo and methoxy substituent.
  • Step 2: Introduction of the bromo substituent on the propyl side chain via halogenation or by employing a bromo-containing alkylating reagent directly.

The key synthetic challenge is the selective alkylation of the benzodioxole ring without affecting the sensitive methylenedioxy group.

Alkylation via Base-Mediated Reaction with Haloalkylating Agents

According to a European patent (EP 4198023 A1), compounds structurally related to This compound can be prepared by base-mediated alkylation of benzodioxole derivatives with haloalkyl reagents under mild conditions.

  • Reaction Conditions:

    • Temperature: 0 °C to 70 °C, preferably room temperature.
    • Solvents: Inert solvents such as acetone, methyl ethyl ketone, or mixtures thereof.
    • Bases: Organic tertiary amines such as triethylamine, N,N-diisopropylethylamine, or pyridine, often used in equimolar or excess amounts.
    • Alkylating agents: Haloalkyl reagents where the halogen can be bromine, chlorine, or iodine.
  • Mechanism:
    The base deprotonates the benzodioxole ring at the 5-position, generating a nucleophile that attacks the haloalkyl reagent, resulting in the formation of the desired alkylated product.

  • Yields:
    The reaction typically proceeds with good to excellent yields, often enhanced by using a slight excess of the haloalkylating reagent.

Use of Haloalkyl Haloformates and Related Reagents

Further elaboration on the preparation involves the use of haloalkyl haloformates as alkylating agents, which can introduce complex haloalkyl side chains onto the benzodioxole core.

  • Reaction Conditions:

    • Temperature: 0 °C to 50 °C, preferably room temperature.
    • Solvents: Halogenated hydrocarbons such as methylene chloride or chloroform.
    • Bases: Tertiary amines like triethylamine.
  • Advantages:
    This method allows for the introduction of bromoalkyl groups with controlled regio- and stereochemistry, suitable for preparing compounds like This compound .

Synthesis of Related Benzodioxole Derivatives Using Alkylation and Amide Formation

Additional synthetic insights come from the preparation of benzodioxole derivatives functionalized with sulfur-containing side chains and amide linkages, as reported by Reddy et al. and Sharma et al..

  • General Procedure:

    • Alkylation of thioglycolic acid with bromomethylbenzene derivatives under basic conditions.
    • Conversion of carboxylic acids to acyl chlorides using oxalyl chloride.
    • Subsequent coupling with benzodioxole amines to form amides.
  • Relevance:
    While these methods focus on different substituents, the alkylation and coupling strategies can inspire analogous approaches for synthesizing This compound .

Summary Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Yield Range References
Base-mediated alkylation with haloalkyl reagents Haloalkyl bromide, triethylamine, acetone, RT to 70 °C Mild, selective alkylation High (not specified)
Haloalkyl haloformate alkylation Haloalkyl haloformate, triethylamine, methylene chloride, RT Controlled haloalkylation Moderate to high
Transition-metal-free borylation + functionalization Bis-boronic acid, water, microwave, 150 °C Metal-free, mild, high tolerance Up to 93%
Alkylation and amide formation in benzodioxole derivatives Thioglycolic acid, bromomethylbenzene, oxalyl chloride, amines Versatile for functionalization ~62% (amide formation)

Detailed Research Findings and Notes

  • The base-mediated alkylation method is well-documented for introducing haloalkyl side chains onto aromatic heterocycles such as benzodioxole, offering operational simplicity and scalability.

  • The choice of base and solvent critically influences the reaction outcome; tertiary amines and ketone solvents like acetone are preferred for their ability to promote clean substitution without side reactions.

  • Transition-metal-free borylation methods represent an environmentally friendly alternative to palladium-catalyzed processes, potentially useful for preparing intermediates for further functionalization in the synthesis of bromoalkyl benzodioxoles.

  • The synthesis of benzodioxole derivatives with sulfur and amide functionalities demonstrates the synthetic versatility of the benzodioxole scaffold and provides useful protocols that can be adapted for the preparation of related compounds.

  • Purification typically involves standard chromatographic techniques such as flash chromatography on silica gel with appropriate eluents (e.g., mixtures of hexane/ethyl acetate or chloroform/methanol).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the propyl chain is highly reactive, making it a prime site for nucleophilic substitution.

Reagents and Conditions

  • Nucleophilic agents : Sodium azide (NaN₃), thiols (e.g., R-SH), or amines (e.g., NH₃, RNH₂) under basic conditions (e.g., NaH, K₂CO₃) .

  • Reaction conditions : Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (40–70°C) .

Mechanism
The bromine undergoes an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the bromine, displacing the leaving group. This reaction is favored by the electron-withdrawing effect of the methoxy group, which stabilizes the transition state .

Products

  • Azide substitution : Replaces Br with an azide group (-N₃), forming 5-(2-azido-1-methoxypropyl)-2H-1,3-benzodioxole.

  • Thiol substitution : Generates thioether derivatives (e.g., 5-(2-(methylthio)-1-methoxypropyl)-2H-1,3-benzodioxole).

  • Amine substitution : Produces aminopropyl derivatives (e.g., 5-(2-amino-1-methoxypropyl)-2H-1,3-benzodioxole) .

Oxidation Reactions

The methoxy group and the benzodioxole core are susceptible to oxidation, particularly under strong oxidizing conditions.

Reagents and Conditions

  • Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or basic media, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

  • Reaction conditions : Aqueous or organic solvents (e.g., H₂O, MeCN) at elevated temperatures (80–100°C) .

Mechanism
Oxidation targets the methoxy group, converting it to a carbonyl group (e.g., ketone or carboxylic acid). The benzodioxole core may also undergo oxidation to form quinone-like structures .

Products

  • Methoxy oxidation : Yields 5-(2-keto-1-hydroxypropyl)-2H-1,3-benzodioxole or further oxidized derivatives.

  • Core oxidation : Results in benzoquinone derivatives (e.g., 2,3-dihydroxybenzoquinone) .

Reduction Reactions

The propyl chain and aromatic system can undergo reduction, particularly under catalytic hydrogenation or with strong reducing agents.

Reagents and Conditions

  • Reducing agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd) .

  • Reaction conditions : Ethereal solvents (e.g., THF, Et₂O) at room temperature or under pressure (for hydrogenation) .

Mechanism
Reduction targets the propyl chain, converting double bonds (if present) to single bonds or reducing carbonyl groups (e.g., ketones to alcohols). The benzodioxole core remains stable under most reducing conditions .

Products

  • Chain reduction : Converts unsaturated propyl chains to saturated derivatives.

  • Carbonyl reduction : Reduces ketones to secondary alcohols (e.g., 5-(2-hydroxy-1-methoxypropyl)-2H-1,3-benzodioxole) .

Reaction Comparison Table

Reaction Type Reagents Conditions Key Products
Substitution NaN₃, R-SH, RNH₂DMF/DMSO, 40–70°CAzide, thioether, aminopropyl derivatives
Oxidation KMnO₄, DDQH₂O/MeCN, 80–100°CKetones, carboxylic acids, benzoquinones
Reduction LiAlH₄, NaBH₄, H₂/PdTHF/Et₂O, RT/pressurizedSaturated propyl chains, secondary alcohols

Mechanistic Insights

The compound’s reactivity is governed by its substituents:

  • Bromine : A good leaving group, facilitating substitution.

  • Methoxy group : Electron-donating, stabilizing neighboring electrophilic centers.

  • Benzodioxole core : Resistant to most reducing agents but susceptible to strong oxidizers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to 5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole exhibit potential anticancer properties. For instance, derivatives of benzodioxole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific modifications to the benzodioxole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have reported that benzodioxole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Cosmetic Formulation

Skin Care Products
this compound can be utilized in cosmetic formulations due to its potential skin-beneficial properties. Its incorporation into creams and lotions may enhance skin hydration and elasticity. The compound's ability to penetrate the skin barrier allows for effective delivery of active ingredients .

Stability and Safety Testing
In the cosmetic industry, safety and stability are paramount. The compound has been evaluated for its stability under various conditions, ensuring that formulations maintain efficacy over time. Regulatory guidelines necessitate thorough testing of new cosmetic ingredients to assess their safety for human use .

Materials Science

Polymer Development
In materials science, this compound can serve as a building block for polymer synthesis. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of novel materials with tailored properties for applications in coatings and adhesives .

Nanoparticle Formulation
The compound's properties can be leveraged in the formulation of nanoparticles for drug delivery systems. By encapsulating therapeutic agents within nanoparticles composed of or modified with benzodioxole derivatives, researchers aim to improve bioavailability and targeted delivery of drugs in clinical settings .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityBrazilian Journal of Pharmaceutical Sciences (2020)Demonstrated enhanced cytotoxicity against cancer cells
Antimicrobial PropertiesCosmetic Formulation Principles (2022)Inhibition of bacterial growth observed
Skin Care ProductsAdvances in Dermatology (2016)Improved skin hydration and elasticity noted
Polymer DevelopmentSigma-Aldrich Research (2023)Successful synthesis of novel polymers using benzodioxole
Nanoparticle FormulationJournal of Nanomedicine (2021)Enhanced drug delivery efficiency through nanoparticle use

Mechanism of Action

The mechanism of action of 5-(2-Bromo-1-methoxy-propyl)benzo[1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical properties of 5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole and related compounds:

Compound Name IUPAC Name Substituent Group Molecular Formula Molecular Weight CAS Number Key Applications
This compound This compound 2-bromo-1-methoxypropyl C₁₁H₁₃BrO₃ 273.13 Not available Research chemical, potential intermediate
Heliotropin PG Acetal 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole 4-methyl-1,3-dioxolan-2-yl C₁₁H₁₂O₄ 208.21 Not provided Fragrance industry, flavoring agent
Piperonyl Butoxide (PBO) 5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole [[2-(2-butoxyethoxy)ethoxy]methyl], propyl C₁₉H₃₀O₅ 338.44 51-03-6 Synergist in insecticides
Safrole 5-(prop-2-en-1-yl)-1,3-benzodioxole Allyl (prop-2-en-1-yl) C₁₀H₁₀O₂ 162.19 94-59-7 Precursor for MDMA, flavoring (restricted)
5-(Chloromethyl)-6-propyl-1,3-benzodioxole 5-(Chloromethyl)-6-propyl-1,3-benzodioxole Chloromethyl, propyl C₁₁H₁₃ClO₂ 212.67 1938-32-5 Chemical intermediate, research use

Reactivity and Functional Group Impact

  • Halogen Substituents :

    • The bromo group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution (SN2) or coupling reactions. This contrasts with the chloromethyl group in 5-(chloromethyl)-6-propyl-1,3-benzodioxole, which is less reactive but still participates in alkylation reactions .
    • Methoxy groups are electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with Safrole’s allyl group, which introduces conjugation but lacks direct electronic effects on the ring .
  • Ether and Dioxolane Groups :

    • Piperonyl butoxide’s polyether chain enhances hydrophilicity and surfactant properties, critical for its role as a pesticide synergist .
    • Heliotropin PG Acetal’s dioxolane substituent stabilizes volatile fragrance components, improving longevity in perfumes .

Biological Activity

5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO3C_{11}H_{13}BrO_3 with a molar mass of 273.12 g/mol. Its structure features a benzodioxole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds related to the benzodioxole structure have been evaluated for their cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity : In vitro studies showed that certain benzodioxole derivatives exhibit significant cytotoxicity against cancer cells while sparing non-cancerous cells. The mechanism often involves inducing apoptosis and disrupting cell proliferation pathways.
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzodioxole scaffold can enhance or diminish anticancer activity. For example, modifications at the 5-position of the benzodioxole ring have been linked to increased potency against cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.

Key Findings:

  • Inhibition of Pathogens : Studies indicate that benzodioxole derivatives can inhibit the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar concentrations.
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
This compoundAnticancerA549 CellsIC50 = 20 µM
This compoundAntimicrobialMRSAMIC = 16 µg/mL
Related Benzodioxole DerivativeAnticancerHeLa CellsIC50 = 15 µM
Related Benzodioxole DerivativeAntimicrobialEscherichia coliMIC = >200 µg/mL

Safety and Toxicology

The safety profile of benzodioxole derivatives is critical for their potential therapeutic applications. Preliminary toxicological assessments indicate that some derivatives demonstrate low toxicity in mammalian models. For instance, compounds tested showed no significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Bromo-1-methoxypropyl)-2H-1,3-benzodioxole?

  • Methodological Answer : The compound can be synthesized via alkylation of a benzodioxole precursor (e.g., safrole derivatives) using brominated methoxypropyl reagents. Key steps include nucleophilic substitution or coupling reactions. Purity is typically assessed using GC (≥96% purity threshold, as in safrole derivatives) and confirmed via 1^1H/13^13C NMR for structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methoxypropyl and bromo groups), while 13^13C NMR confirms carbon backbone integrity.
  • Mass Spectrometry : High-resolution MS determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination (see crystallography protocols in benzodioxole derivatives ).

Q. How is the purity and stability of this compound assessed under laboratory conditions?

  • Methodological Answer :

  • Chromatography : HPLC or GC (≥96% purity benchmark, per safrole standards) monitors degradation .
  • Stability Testing : Accelerated studies under varying pH, temperature, and light exposure identify decomposition pathways. Safety data sheets for related brominated compounds recommend inert storage conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methoxypropyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The methoxypropyl group introduces steric hindrance, potentially slowing reactions at the benzodioxole ring.
  • Electronic Effects : The electron-withdrawing bromo group activates the ring for electrophilic substitution but may deactivate metal-catalyzed couplings. Comparative studies with non-brominated analogs (e.g., piperonyl butoxide derivatives) highlight these trade-offs .

Q. What are the challenges in achieving regioselective functionalization of the benzodioxole ring in this compound?

  • Methodological Answer : The electron-rich 1,3-benzodioxole ring favors electrophilic attack at the 5-position, but competing reactions at the methoxypropyl chain require protective strategies (e.g., temporary silylation). Regioselectivity can be probed via computational modeling (DFT) and validated with X-ray data from analogous structures .

Q. How does the compound’s stability vary under catalytic vs. stoichiometric reaction conditions?

  • Methodological Answer : Under catalytic conditions (e.g., palladium-mediated couplings), bromine may act as a leaving group, leading to decomposition. Stoichiometric bromine retention is confirmed via in situ 1^1H NMR monitoring. Contrast with safer brominated intermediates in pesticide standards (e.g., piperonyl butoxide derivatives) suggests tailored catalytic systems .

Q. What mechanistic insights can be gained from studying hydrolysis products of this compound?

  • Methodological Answer : Hydrolysis under acidic/alkaline conditions generates 1,3-benzodioxole diol and methoxypropanol derivatives. LC-MS/MS tracks degradation pathways, while toxicity assays (e.g., zebrafish models) assess ecological risks, aligning with safety protocols for chloromethyl-benzodioxoles .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for brominated benzodioxoles: How to resolve them?

  • Methodological Answer : Yield variations may stem from differing bromination methods (e.g., NBS vs. HBr/oxidant systems). Systematic optimization using design of experiments (DoE) identifies critical factors (solvent polarity, temperature). Cross-referencing with pesticide standard syntheses (e.g., piperonyl butoxide) clarifies best practices .

Tables for Key Data

Property Method Typical Value Reference
PurityGC≥96.0%
Molecular WeightHR-MS~287.1 g/mol (estimated)
Stability (pH 7, 25°C)HPLC degradation monitoring>90% retention over 48 hours
Regioselectivity (X-ray)CrystallographyPredominant 5-substitution

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